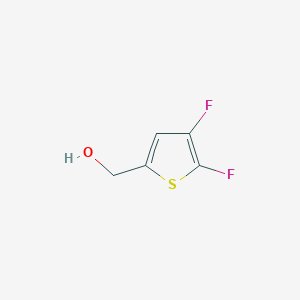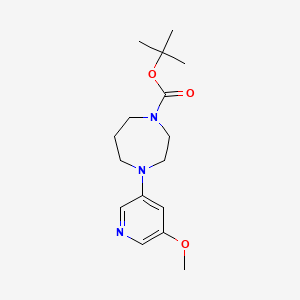
1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine is a chemical compound that belongs to the class of homopiperazines This compound is characterized by the presence of a methoxy group attached to the pyridine ring and a tert-butoxycarbonyl group attached to the homopiperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 5-methoxy-3-pyridine, is subjected to a series of reactions to introduce the necessary functional groups.
Homopiperazine Formation: The pyridine intermediate is then reacted with homopiperazine under specific conditions to form the desired compound.
Protection with tert-Butoxycarbonyl Group: The final step involves the protection of the homopiperazine nitrogen with a tert-butoxycarbonyl group to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding, inhibition, or activation, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(5-Methoxy-3-pyridyl)propanamine: Similar structure but lacks the homopiperazine ring.
5-Methoxy-3-pyridineboronic acid pinacol ester: Contains a boronic acid group instead of the homopiperazine ring.
2-Methoxy-5-pyrimidylboronic acid: Contains a pyrimidine ring instead of the pyridine ring.
Uniqueness
1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine is unique due to the combination of the methoxy-pyridine and homopiperazine structures, along with the protective tert-butoxycarbonyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C16H25N3O3 |
|---|---|
Molecular Weight |
307.39 g/mol |
IUPAC Name |
tert-butyl 4-(5-methoxypyridin-3-yl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-7-5-6-18(8-9-19)13-10-14(21-4)12-17-11-13/h10-12H,5-9H2,1-4H3 |
InChI Key |
DLOURXUEQMCTAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC(=CN=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


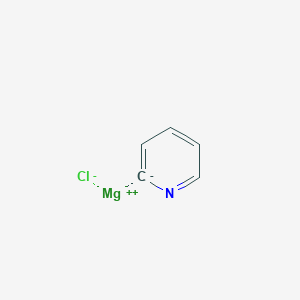
![6a,11a-Dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol](/img/structure/B8431418.png)
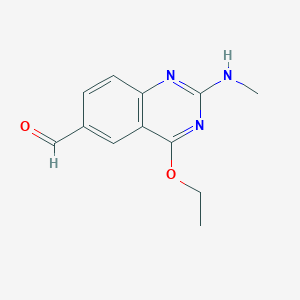
![Ethyl 1,2-dihydropyrrolo[3,2,1-hi]indole-4-carboxylate](/img/structure/B8431428.png)
![Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]-](/img/structure/B8431433.png)
![2-Amino-5-[4-(methylsulfonyl)phenyl]thiophene-3-carboxamide](/img/structure/B8431437.png)


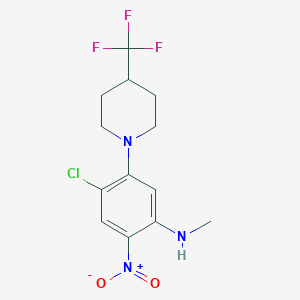
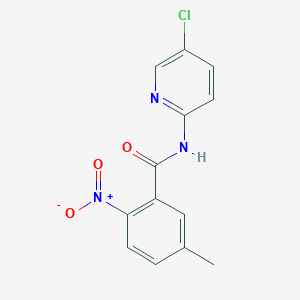

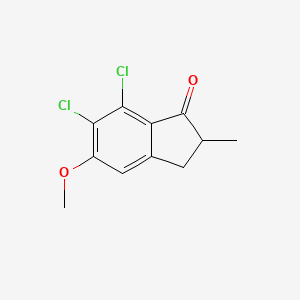
![3-Chloro-6-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8431490.png)
